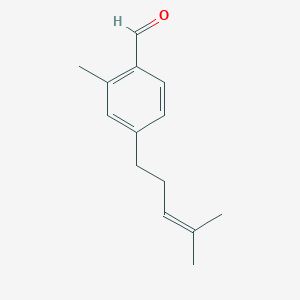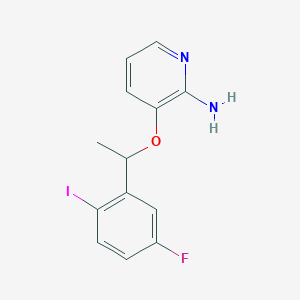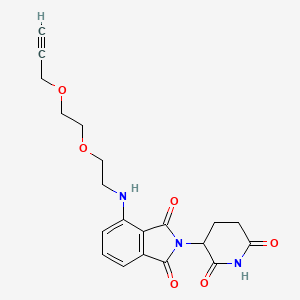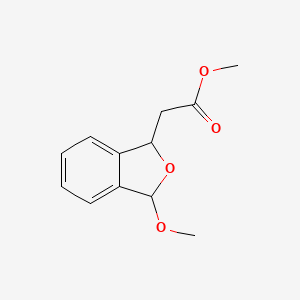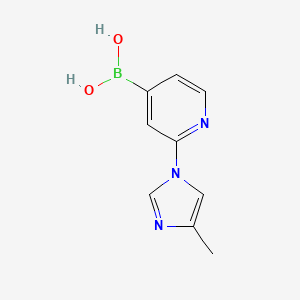
(2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid is a boronic acid derivative that features a pyridine ring substituted with a 4-methyl-1H-imidazole group Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using a nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Substitution on the Pyridine Ring: The pyridine ring can be functionalized through various methods, including direct functionalization via radical reactions or transition metal catalysis.
Boronic Acid Formation:
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure high yield and purity. This may include the use of continuous flow reactors for efficient and controlled reactions, as well as purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the pyridine ring, potentially converting it to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions, along with bases like potassium carbonate.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.
科学的研究の応用
(2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid has several applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
作用機序
The mechanism of action of (2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The boronic acid group can form reversible covalent bonds with serine or threonine residues in the enzyme’s active site, leading to inhibition.
類似化合物との比較
Similar Compounds
(2-(4-Methyl-1H-imidazol-1-yl)pyridin-3-yl)boronic acid: Similar structure but with the boronic acid group at a different position on the pyridine ring.
(2-(4-Methyl-1H-imidazol-1-yl)pyridin-5-yl)boronic acid: Another positional isomer with the boronic acid group at the 5-position.
(2-(4-Methyl-1H-imidazol-1-yl)phenyl)boronic acid: A phenyl derivative with similar functional groups.
Uniqueness
The unique positioning of the boronic acid group in (2-(4-Methyl-1H-imidazol-1-yl)pyridin-4-yl)boronic acid allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for targeted applications in synthesis and medicinal chemistry.
特性
分子式 |
C9H10BN3O2 |
|---|---|
分子量 |
203.01 g/mol |
IUPAC名 |
[2-(4-methylimidazol-1-yl)pyridin-4-yl]boronic acid |
InChI |
InChI=1S/C9H10BN3O2/c1-7-5-13(6-12-7)9-4-8(10(14)15)2-3-11-9/h2-6,14-15H,1H3 |
InChIキー |
KOSRZQRYGIHQEI-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=NC=C1)N2C=C(N=C2)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Pyrrolidinecarboxylic acid, 2-[[(4-phenyl-1,2,3-thiadiazol-5-yl)amino]carbonyl]-, 1,1-dimethylethyl ester, (2S)-](/img/structure/B13981911.png)
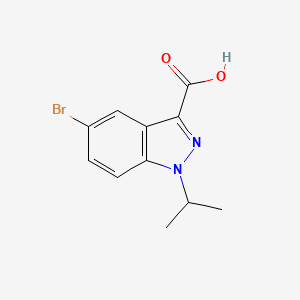
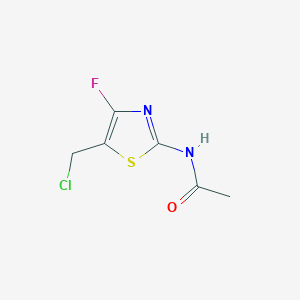
![Ethyl 3-carboxy-1,4-dihydro-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13981919.png)
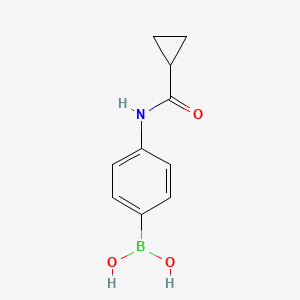
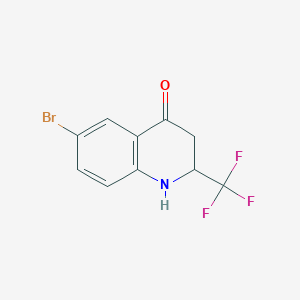
![3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine](/img/structure/B13981935.png)
![[4-(Dimethylamino)pyridin-3-yl]-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone](/img/structure/B13981937.png)
![2-diazonio-5-[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]sulfonylnaphthalen-1-olate](/img/structure/B13981940.png)
